

A Comparative Pharmacological Guide to Anandamide and Its Structural Analogs

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Compound of Interest

Compound Name: *b*-AEA

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This guide provides a detailed comparison of the pharmacological properties of anandamide (AEA), the endogenous "bliss molecule," and its key structural analogs. The following sections objectively compare their performance in various experimental assays, supported by quantitative data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

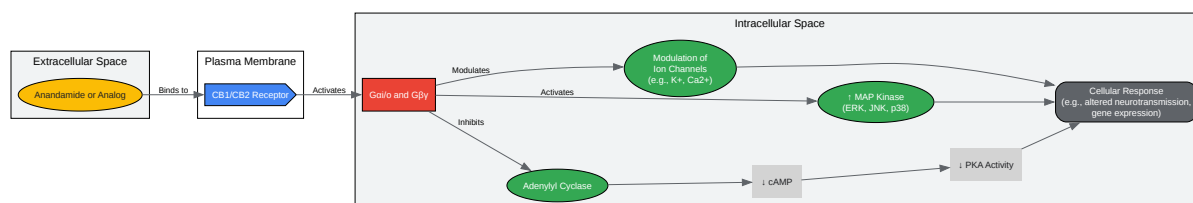
The following table summarizes the binding affinities, functional potencies, and metabolic stabilities of anandamide and several of its well-studied analogs. This data facilitates a direct comparison of their interactions with the endocannabinoid system.

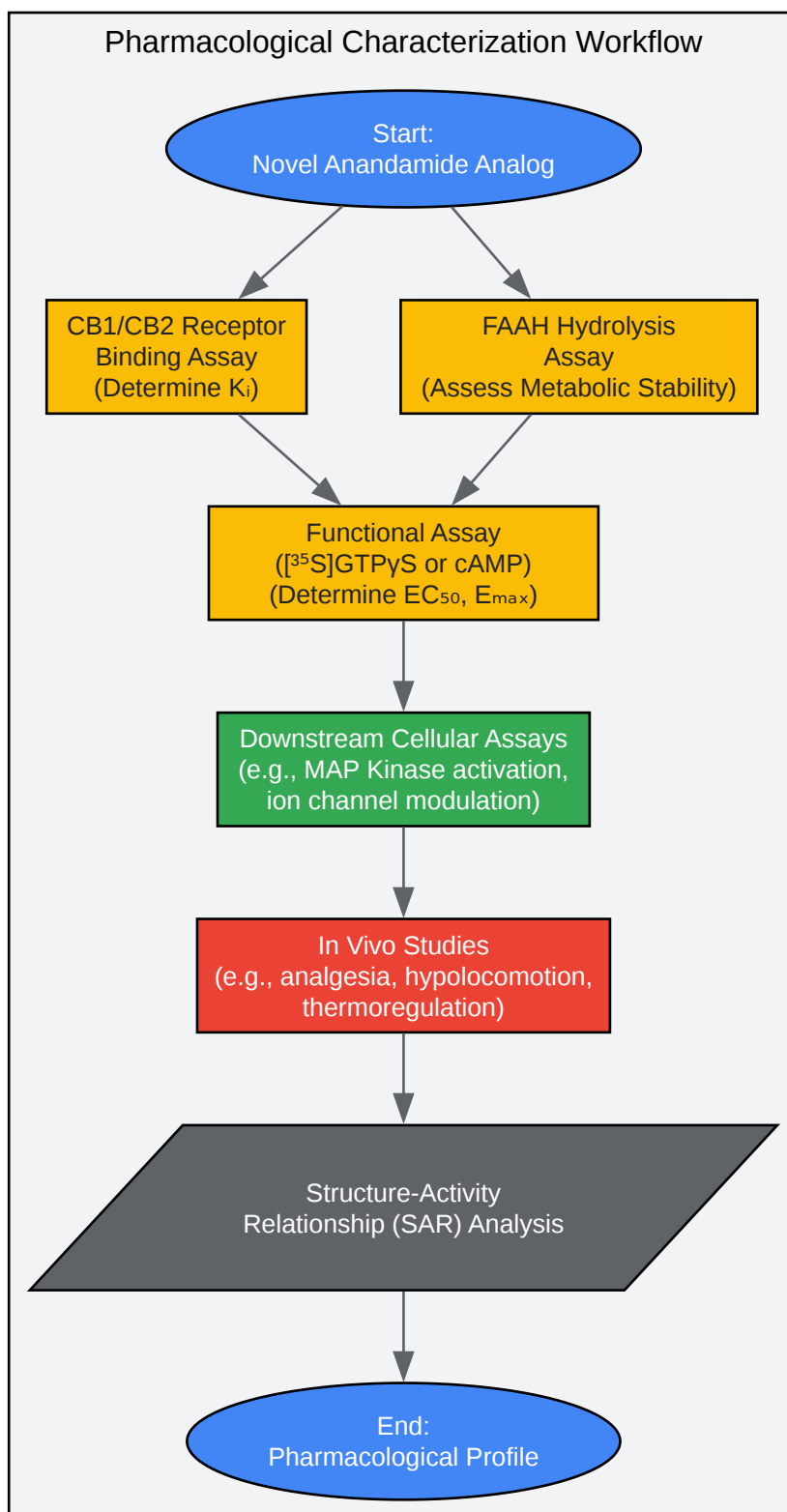
Compound	Target	Assay Type	Measurement	Value (nM)	Selectivity	Reference(s)
Anandamide (AEA)	CB1 Receptor	Binding Affinity	K _i	89	CB1-selective	[1][2]
CB2 Receptor	Binding Affinity	K _i	371	[2]		
FAAH	Hydrolysis	K _m	-	Substrate	[3]	
TRPV1 Receptor	Functional Agonism	pK _i	5.68	Agonist	[2]	
Methanandamide (R)-(+)	CB1 Receptor	Binding Affinity	K _i	20	CB1-selective	[4]
CB2 Receptor	Binding Affinity	K _i	190			
FAAH	Hydrolysis	-	Resistant	FAAH-resistant	[5]	
2-Arachidonoylglycerol (2-AG)	CB1 Receptor	Binding Affinity	K _i	472	Non-selective	[6]
CB2 Receptor	Binding Affinity	K _i	1400	[6]		
MAGL	Hydrolysis	-	Substrate	MAGL-substrate	[3]	
N-Arachidonyl Dopamine (NADA)	CB1 Receptor	Binding Affinity	K _i	250	CB1-selective	[7]
CB2 Receptor	Binding Affinity	K _i	12000	[7]		

TRPV1 Receptor	Functional Agonism	EC ₅₀	~50	Potent Agonist	[8]
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Key Signaling Pathway

Anandamide and its analogs primarily exert their effects through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.





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